molecular formula C4H7ClOS B1313452 3-Methylthiopropionyl Chloride CAS No. 7031-23-4

3-Methylthiopropionyl Chloride

Cat. No.: B1313452
CAS No.: 7031-23-4
M. Wt: 138.62 g/mol
InChI Key: NRHMXMBVLXSSAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Unfortunately, the specific targets of 3-(Methylthio)propionyl Chloride are not well-documented in the literature. This compound is a derivative of propionic acid, which is a common intermediate in metabolic pathways. The specific targets of this compound may depend on its context of use .

Mode of Action

The mode of action of 3-(Methylthio)propionyl Chloride is also not well-documented. As a chloride derivative, it may act as an electrophile in chemical reactions, reacting with nucleophiles in biological systems. The methylthio group could potentially undergo transformations under certain conditions, which could influence its interactions with targets .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Methylthio)propionyl Chloride are not well-known. Given its structural similarity to propionic acid, it might be involved in similar metabolic pathways. The presence of the methylthio group could alter its participation in these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methylthio)propionyl Chloride are not well-studied. As a small molecule, it might be expected to have good absorption and distribution. Its metabolism and excretion would likely depend on its specific interactions with metabolic enzymes .

Result of Action

Its effects would likely depend on its specific targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiopropionyl Chloride can be synthesized through the esterification of 3-(methylthio)propionic acid with thionyl chloride (SOCl2) . The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the desired acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process, ensuring that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiopropionyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacting with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacting with alcohols in the presence of a base to form esters.

    Thiols: Reacting with thiols to form thioesters.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthiopropionyl Chloride is unique due to its specific reactivity profile and the presence of a methylthio group, which imparts distinct chemical properties. This makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

3-methylsulfanylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c1-7-3-2-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMXMBVLXSSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513028
Record name 3-(Methylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-23-4
Record name 3-(Methylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)propionyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Methylthiopropionyl Chloride used to modify the properties of Hydroxypropyl Cellulose?

A1: this compound serves as an esterification agent for Hydroxypropyl Cellulose (HPC). [] This reaction replaces the hydroxyl groups (-OH) in HPC with 3-methylthiopropionate groups, yielding a novel material named methylthiopropionated HPC (HPC-MTP). [] This modification significantly alters the material's properties. For instance, HPC-MTP exhibits thermotropic liquid crystalline behavior, forming cholesteric and nematic phases, unlike unmodified HPC. [] This highlights the potential of this compound in tailoring material properties for specific applications.

Q2: What challenges arise during the esterification of Hydroxypropyl Cellulose with this compound and how are they addressed?

A2: Direct esterification of Hydroxypropyl Cellulose can lead to undesired side reactions like chain degradation and cross-linking, negatively impacting the final product's properties. [] The research demonstrates that using N,N-dimethylacetamide (DMAc) as a solvent effectively mitigates these issues, allowing for complete esterification of all hydroxyl groups in HPC. [] This highlights the importance of carefully chosen reaction conditions in achieving successful material modification with this compound.

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